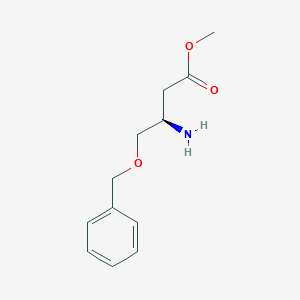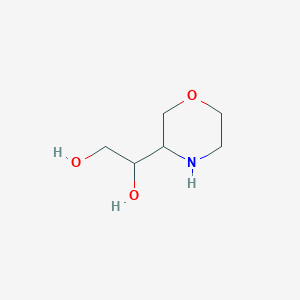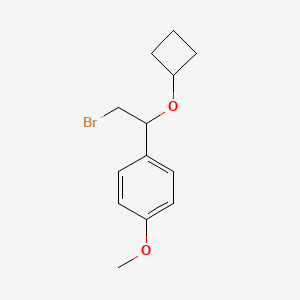
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene is an organic compound that features a bromine atom, a cyclobutoxy group, and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through the reaction of cyclobutanol with an appropriate halogenating agent, such as phosphorus tribromide, to form cyclobutyl bromide.
Alkylation Reaction: The cyclobutyl bromide is then reacted with 4-methoxybenzene in the presence of a strong base, such as sodium hydride, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a cyclobutyl group.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of 1-(2-Hydroxy-1-cyclobutoxyethyl)-4-methoxybenzene.
Oxidation Reactions: Formation of 1-(2-Bromo-1-cyclobutoxyethyl)-4-formylbenzene or 1-(2-Bromo-1-cyclobutoxyethyl)-4-carboxybenzene.
Reduction Reactions: Formation of 1-(Cyclobutyl)-4-methoxybenzene.
科学研究应用
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can lead to the formation of new compounds with different biological or chemical properties.
相似化合物的比较
Bromocyclohexane: Similar in structure but with a cyclohexyl group instead of a cyclobutyl group.
1-Bromo-2-methoxybenzene: Similar in structure but without the cyclobutoxy group.
2-Bromo-1-cyclopropylethanone: Similar in structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness: 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene is unique due to the presence of both a cyclobutoxy group and a methoxy group attached to the benzene ring
属性
分子式 |
C13H17BrO2 |
|---|---|
分子量 |
285.18 g/mol |
IUPAC 名称 |
1-(2-bromo-1-cyclobutyloxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-11-7-5-10(6-8-11)13(9-14)16-12-3-2-4-12/h5-8,12-13H,2-4,9H2,1H3 |
InChI 键 |
UXXPNHWHTIXJRQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(CBr)OC2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


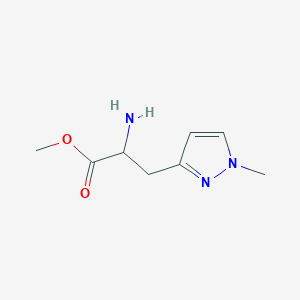

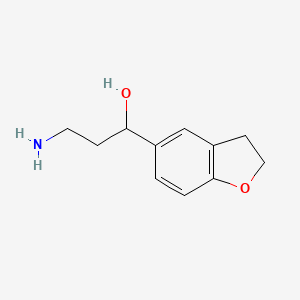


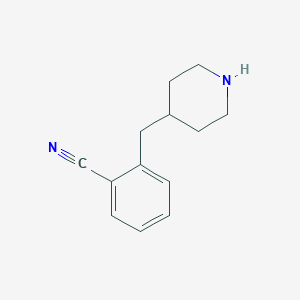
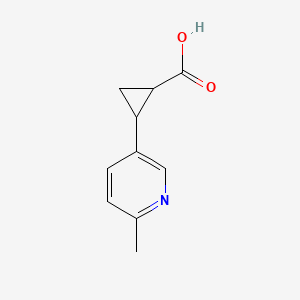
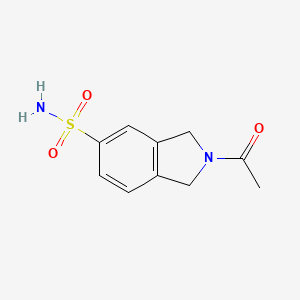

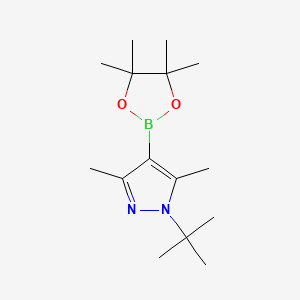
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
